JHU395

Übersicht

Beschreibung

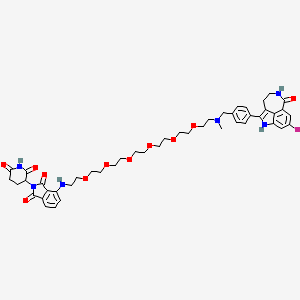

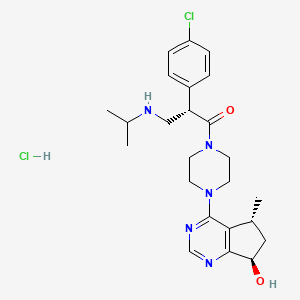

JHU395 is a novel orally bioavailable glutamine antagonist (GA) prodrug . It is designed to circulate inert in plasma, but permeate and release active GA within target tissues . JHU395 has shown antitumor activity in malignant peripheral nerve sheath tumors (MPNST), significantly inhibiting tumor growth without observed toxicity .

Synthesis Analysis

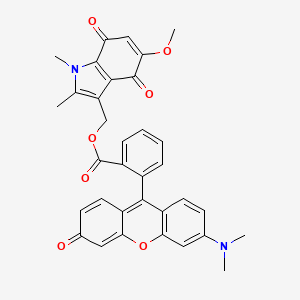

JHU395 is a prodrug of a lipophilic glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON) . It is designed to deliver DON to malignant peripheral nerve sheath tumor (MPNST) both in vitro and in vivo . The prodrug effectively suppressed growth and killed the cancer cells at lower concentrations compared to DON alone .Molecular Structure Analysis

The chemical formula of JHU395 is C22H29N3O7 . Its exact mass is 447.20 and its molecular weight is 447.488 .Physical And Chemical Properties Analysis

JHU395 is stable in human plasma and delivers DON to human MPNST cells in culture and to a murine flank MPNST . It showed improved passive permeability compared with DON .Wissenschaftliche Forschungsanwendungen

Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor

JHU395, a novel orally bioavailable glutamine antagonist (GA) prodrug, has demonstrated significant antitumor activity in malignant peripheral nerve sheath tumor (MPNST), an aggressive soft tissue sarcoma. This prodrug is designed to circulate inert in plasma but release active GA within target tissues. Studies have shown that human MPNST cells are selectively susceptible to glutamine deprivation and GA, leading to dose-dependent growth inhibition. Notably, JHU395 has been observed to inhibit tumor growth in a murine flank MPNST model without toxicity, impacting purine synthesis among other glutamine-dependent metabolites (Lemberg et al., 2019).

Suppression of MYC-Driven Medulloblastoma Growth

JHU395 has also been effective in treating medulloblastoma, the most common malignant pediatric brain tumor. The prodrug showed improved cerebrospinal fluid-to-plasma and brain-to-plasma ratios compared to 6-diazo-5-oxo-l-norleucine (DON), enhancing cell penetration and efficacy in killing MYC-expressing medulloblastoma cells. Treatment with JHU395 led to decreased growth and increased apoptosis in human high-MYC medulloblastoma cell lines at lower concentrations than DON. Additionally, its administration in mice bearing orthotopic xenografts of human MYC-amplified medulloblastoma significantly increased median survival, providing preclinical justification for its development and testing for medulloblastoma treatment (Pham et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future studies will investigate alternative regimens of JHU395 for tolerability and efficacy to maximize treatment duration at the higher dose, when tumor growth inhibition was most pronounced . The promise of DON prodrugs like JHU395 is to develop a treatment that wouldn’t hurt normal cells but could be released preferentially in brain cancer cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for JHU395 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "acetonitrile", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with sodium hydride in DMF to form the corresponding anionic intermediate.", "Step 2: The anionic intermediate is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in acetonitrile to form an intermediate product.", "Step 3: The intermediate product is then treated with triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography using a silica gel column.", "Step 5: The purified product is then subjected to hydrogenation using palladium on carbon as a catalyst to form JHU395." ] } | |

CAS-Nummer |

2079938-92-2 |

Produktname |

JHU395 |

Molekularformel |

C22H29N3O7 |

Molekulargewicht |

447.488 |

IUPAC-Name |

L-Norleucine, 6-diazo-N-[[(2,2-dimethyl-1-oxopropoxy)phenylmethoxy]carbonyl]-5-oxo-, 1-methylethyl ester |

InChI |

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |

InChI-Schlüssel |

QQIBFRQTTLIECS-KKFHFHRHSA-N |

SMILES |

O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JHU395; JHU 395; JHU-395 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)